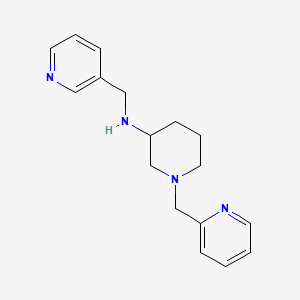![molecular formula C19H21N3O3S B6133971 2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzoxazole derivative that belongs to the class of sulfonylpiperazine compounds.
Mécanisme D'action
The mechanism of action of 2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. The compound may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole has been shown to have biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the replication of viruses. It has also been shown to have low toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole is its high purity and high yield synthesis method. This allows for reproducible results in lab experiments. The compound has also shown low toxicity in normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of targeted therapies.
Orientations Futures
There are several future directions for 2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole research. One direction is to further elucidate its mechanism of action to develop targeted therapies. Another direction is to test its efficacy in animal models for various diseases, including cancer and viral infections. The compound can also be further modified to enhance its potency and selectivity. Additionally, the compound can be tested in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-(2,5-dimethylphenylsulfonyl)piperazine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-7-8-15(2)18(13-14)26(23,24)22-11-9-21(10-12-22)19-20-16-5-3-4-6-17(16)25-19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADHWFWXVXSRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzooxazole, 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6133892.png)
![1-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6133895.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)
![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)

![2-[(4-bromophenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]butanohydrazide](/img/structure/B6133912.png)
![6-(1-azocanylcarbonyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6133916.png)
![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)
![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)

![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)